6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H8BrF2N It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the bromination of 1,2,3,4-tetrahydroisoquinoline followed by the introduction of fluorine atoms. The reaction conditions often require the use of reagents such as bromine (Br2) and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydroisoquinoline include:
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atoms, which may result in different chemical properties and reactivity.
4-Bromo-2,6-difluoroaniline: Contains a similar bromine and fluorine substitution pattern but differs in the core structure.
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline: Substitutes a methyl group instead of fluorine, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrF2N |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
6-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C9H8BrF2N/c10-7-2-1-6-4-13-5-9(11,12)8(6)3-7/h1-3,13H,4-5H2 |
InChI Key |
VOOYHDYQHAUVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(CN1)(F)F |
Origin of Product |
United States |
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